5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine
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Overview
Description
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group and a benzyloxy group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzyloxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyrimidine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
5-(Benzyloxy)pyrimidine: Lacks the trifluoromethyl group, which can affect its lipophilicity and metabolic stability.
2-(Trifluoromethyl)pyrimidine:
Uniqueness
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine is unique due to the presence of both the trifluoromethyl and benzyloxy groups. This combination enhances its chemical reactivity, biological activity, and potential applications in various fields. The compound’s unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research and industrial applications.
Biological Activity
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine is a compound that has garnered attention in pharmaceutical research due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including its interactions with enzymes and receptors, as well as its therapeutic potential.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted at the 5-position with a benzyloxy group and at the 2-position with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyloxy group influences molecular interactions and reactivity. This specific arrangement of functional groups is crucial for its biological activity.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, modulating their activity. For example, studies have shown that compounds with similar structures can act as inhibitors for human monoamine oxidases (hMAOs), which are important targets in the treatment of neurological disorders such as Alzheimer's disease . The binding affinity of such compounds to hMAO-B has been reported to be significant, with selectivity indexes indicating high potential for therapeutic use .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focusing on the structure-activity relationship (SAR) of trifluoromethyl pyrimidinones revealed that certain derivatives exhibited promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 5 µM . The substitution patterns on the pyrimidine ring were critical in determining their effectiveness against this pathogen.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antitubercular Activity : In a study examining various derivatives, it was found that compounds similar to this compound showed significant antitubercular activity, with some derivatives demonstrating low cytotoxicity against HepG2 cells while maintaining efficacy against M. tuberculosis .
- Inhibition of Acetylcholinesterase : Another area of investigation involved the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial in managing Alzheimer's disease. Benzyloxychalcone hybrids were noted for their potential as AChE inhibitors, suggesting that similar structures could yield beneficial effects in cognitive enhancement therapies .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Properties
CAS No. |
100991-12-6 |
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Molecular Formula |
C12H9F3N2O |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
5-phenylmethoxy-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-16-6-10(7-17-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
JQKCYBTZYGBVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)C(F)(F)F |
Origin of Product |
United States |
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